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Foreword
The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of

novel molecular architectures that can address unmet medical needs. Non-proteinogenic

amino acids represent a cornerstone of this endeavor, offering unique conformational

constraints and metabolic stability to peptide and small-molecule drug candidates. Among

these, 2-Amino-3-cyclopropylpropanoic acid, a conformationally restricted alanine analogue,

has emerged as a valuable building block. Its cyclopropyl moiety imparts a rigid structure that

can enhance binding affinity and selectivity for biological targets, while also offering resistance

to enzymatic degradation. This guide, intended for researchers, scientists, and drug

development professionals, provides a comprehensive overview of the physical, chemical, and

biological properties of 2-Amino-3-cyclopropylpropanoic acid, with a focus on its practical

application in the laboratory and its potential in therapeutic design.
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A thorough understanding of the fundamental physicochemical properties of a molecule is

paramount for its effective use in research and development. This section details the key

physical and chemical characteristics of 2-Amino-3-cyclopropylpropanoic acid.

Identity and Structure
IUPAC Name: (2S)-2-amino-3-cyclopropylpropanoic acid[1]

Synonyms: L-Cyclopropylalanine, (S)-3-Cyclopropylalanine, H-Ala(cPr)-OH[1]

CAS Number: 102735-53-5[1]

Molecular Formula: C₆H₁₁NO₂[2]

Molecular Weight: 129.16 g/mol [2]

The structure of 2-Amino-3-cyclopropylpropanoic acid is characterized by a central alpha-

carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a

cyclopropylmethyl group. The (S)-enantiomer is the naturally occurring and most commonly

utilized form in biochemical and pharmaceutical research.
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Property Value Reference

Appearance White to off-white solid [3]

Melting Point
Decomposes in the range of

200-300°C
[4]

Boiling Point
Predicted: 258.0 ± 23.0 °C

(decomposes)
[5]

Solubility

Soluble in water (80 mg/mL),

sonication recommended for

higher concentrations.

[6]

pKa₁ (α-carboxyl) Predicted: 2.32 ± 0.10 [5]

pKa₂ (α-amino)

Not explicitly found, but

expected to be in the typical

range for α-amino acids

(around 9-10).

Note on Melting Point: Like many amino acids, 2-Amino-3-cyclopropylpropanoic acid is a

zwitterionic solid with strong intermolecular ionic interactions. This results in a high melting

point, and it typically decomposes before a true melting point can be observed[4].

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-3-
cyclopropylpropanoic acid. While a comprehensive set of experimental spectra is not readily

available in public databases, the following provides an overview of expected spectral

characteristics based on its structure and data from related compounds.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

cyclopropyl protons (a complex multiplet in the upfield region, typically below 1 ppm), the

methylene protons adjacent to the cyclopropyl group, the alpha-proton, and exchangeable

protons of the amino and carboxylic acid groups. The exact chemical shifts will be dependent

on the solvent and pH.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://phx.phenomenex.com/lib/ChiralGuide.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/6951383
https://pdf.benchchem.com/46/Determining_enantiomeric_purity_of_chiral_amino_acids_via_HPLC.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356839/
https://pdf.benchchem.com/46/Determining_enantiomeric_purity_of_chiral_amino_acids_via_HPLC.pdf
https://www.benchchem.com/product/b095731?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6951383
https://www.benchchem.com/product/b095731?utm_src=pdf-body
https://www.benchchem.com/product/b095731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon

(downfield, ~170-180 ppm), the alpha-carbon, the methylene carbon, and the carbons of the

cyclopropyl ring (upfield).

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-3-cyclopropylpropanoic acid will exhibit characteristic

absorption bands for the functional groups present in its zwitterionic form:

N-H stretching: Broad absorption in the region of 3000-2500 cm⁻¹ due to the ammonium

group.

C-H stretching: Peaks just below 3000 cm⁻¹ for the alkyl C-H bonds.

C=O stretching: Strong absorption around 1600-1580 cm⁻¹ for the asymmetric stretch of the

carboxylate group.

N-H bending: A band around 1500 cm⁻¹.

C=O stretching (symmetric): A weaker band around 1400 cm⁻¹.

1.3.3. Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition. The

fragmentation pattern in tandem MS (MS/MS) will be influenced by the charge state and

collision energy. Common fragmentation pathways for amino acids include the loss of water,

ammonia, and the carboxyl group.

Section 2: Chemical Properties and Reactivity
The chemical behavior of 2-Amino-3-cyclopropylpropanoic acid is dictated by its amino and

carboxylic acid functional groups, as well as the unique properties of the cyclopropyl ring.

Stability and Storage
2-Amino-3-cyclopropylpropanoic acid is a stable compound under standard laboratory

conditions. For long-term storage, it is recommended to keep it in a cool, dry place, away from
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moisture, and under an inert atmosphere[6]. In solution, it should be stored at low temperatures

(-20°C to -80°C) to minimize degradation[6].

Chemical Reactivity
As an amino acid, 2-Amino-3-cyclopropylpropanoic acid undergoes typical reactions of this

class of compounds:

Peptide Bond Formation: The amino group can act as a nucleophile to attack an activated

carboxyl group of another amino acid, forming a peptide bond. This is the basis for its use as

a building block in peptide synthesis.

Esterification: The carboxylic acid group can be esterified under acidic conditions with an

alcohol.

N-Acylation: The amino group can be acylated with various acylating agents.

Protection Chemistry: For use in solid-phase peptide synthesis (SPPS), the amino group is

typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

The cyclopropyl group is generally stable under many reaction conditions but can undergo ring-

opening reactions under certain harsh conditions, such as with strong acids or in the presence

of certain transition metal catalysts.

Section 3: Synthesis and Analysis
The synthesis of enantiomerically pure 2-Amino-3-cyclopropylpropanoic acid is a key

challenge and a critical step for its application in drug discovery.

Asymmetric Synthesis
The asymmetric synthesis of the (S)-enantiomer is of primary importance. Several strategies

can be employed, often involving the use of chiral auxiliaries or catalysts.

Conceptual Workflow for Asymmetric Synthesis:
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Asymmetric Synthesis Workflow

Protocol Outline: Asymmetric Synthesis via Chiral Ni(II) Complex

This method, adapted from established procedures for asymmetric amino acid synthesis,

utilizes a chiral ligand to direct the stereoselective alkylation of a glycine equivalent.

Complex Formation: A chiral ligand, such as one derived from (S)-2-hydroxypinane, is

reacted with a glycine Schiff base and a nickel(II) salt to form a planar chiral Ni(II) complex.

Diastereoselective Alkylation: The nucleophilic glycine anion within the complex is then

alkylated with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane). The steric

hindrance provided by the chiral ligand directs the alkylating agent to one face of the

complex, leading to a high diastereomeric excess.

Hydrolysis and Purification: The resulting diastereomerically enriched complex is hydrolyzed

under acidic conditions to release the free amino acid and the chiral auxiliary. The chiral

auxiliary can often be recovered and recycled. The crude 2-Amino-3-cyclopropylpropanoic
acid is then purified by techniques such as ion-exchange chromatography or crystallization.

Analytical Methods
Ensuring the chemical and enantiomeric purity of 2-Amino-3-cyclopropylpropanoic acid is

critical.
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Protocol Outline: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the

most common method for determining the enantiomeric excess (% ee) of chiral amino acids.

Column Selection: A variety of CSPs are available, including those based on cyclodextrins,

macrocyclic glycopeptides (e.g., teicoplanin-based columns), or polysaccharide derivatives.

The choice of column will depend on the specific derivatization (if any) and mobile phase

conditions.

Mobile Phase: For underivatized amino acids, a mobile phase consisting of a mixture of

water, an organic modifier (e.g., methanol or acetonitrile), and an acidic or basic additive

(e.g., formic acid or ammonia) is typically used in reversed-phase or polar organic mode.

Derivatization (Optional): To improve chromatographic properties and detection sensitivity,

the amino acid can be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent)

followed by separation on a standard achiral reversed-phase column. Alternatively,

derivatization with a UV-active or fluorescent tag can enhance detection.

Detection: UV detection is commonly used, especially if the amino acid is derivatized with a

chromophore. Mass spectrometry (LC-MS) can provide additional confirmation of identity

and is compatible with many mobile phases.

Quantification: The enantiomeric excess is calculated from the peak areas of the two

enantiomers in the chromatogram.
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Inhibition of L-leucine Biosynthesis

Building Block in Drug Synthesis
The incorporation of 2-Amino-3-cyclopropylpropanoic acid into peptide and small-molecule

scaffolds can confer several advantageous properties:

Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the

amino acid side chain, which can pre-organize the molecule for optimal binding to its target,

thereby increasing potency and selectivity.
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Metabolic Stability: The cyclopropyl group can block sites of metabolic oxidation, leading to

an improved pharmacokinetic profile.

Lipophilicity Modulation: The introduction of the cyclopropyl group can modulate the

lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and

excretion (ADME) properties.

Applications in Antiviral Drug Development:

Fmoc-L-cyclopropylalanine is utilized in the development of low molecular weight HIV-1

protease dimerization inhibitors and as a precursor for piperazinone derivatives that act as

potent HCV NS4B inhibitors.[7] The rigid cyclopropyl group likely plays a crucial role in

orienting the molecule within the active site of these viral enzymes.

Section 5: Safety and Handling
2-Amino-3-cyclopropylpropanoic acid is classified as an irritant. It is important to handle this

compound with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to

avoid inhalation of dust.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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